Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a thiophene moiety, and an amide linkage
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
- Oxindole Synthesis : It serves as a precursor in the synthesis of oxindole derivatives using palladium-catalyzed C-H functionalization. This process is significant in medicinal chemistry for synthesizing serine palmitoyl transferase enzyme inhibitors, which have applications in treating diseases like cancer and neurological disorders (Magano, Kiser, Shine, & Chen, 2014).
Pharmacological Characterization
- Kappa-Opioid Receptor Antagonism : A structurally related compound has been characterized as a novel κ-opioid receptor antagonist with potential applications in treating depression and addiction disorders, indicating the relevance of structurally similar compounds in pharmacological research (Grimwood et al., 2011).
Asymmetric Synthesis
- Polysubstituted Piperidines : The asymmetric synthesis of polysubstituted piperidines from related starting materials showcases its importance in creating compounds with potential biological activities, highlighting its utility in the synthesis of complex molecular architectures (Salgado et al., 2019).
Insecticidal Activity
- Pyridine Derivatives : Research into pyridine derivatives, akin to the structure of the mentioned compound, demonstrates its potential use in developing new insecticidal compounds, offering insights into its applications in agricultural science (Bakhite et al., 2014).
Electrochemical Oxidation
- Cardiovascular and Electrochemical Applications : The study of nitriles of related dihydropyridine compounds for their cardiovascular activity and electrochemical oxidation suggests the potential of such compounds in developing therapeutic agents and in electrochemical applications (Krauze et al., 2004).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((2-oxo-2-((thiophen-2-ylmethyl)amino)acetamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated precursor.
Amide Bond Formation: The amide bond is formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic
Properties
IUPAC Name |
methyl 4-[[[2-oxo-2-(thiophen-2-ylmethylamino)acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-22-15(21)18-6-4-11(5-7-18)9-16-13(19)14(20)17-10-12-3-2-8-23-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICLJVFBWZYBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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